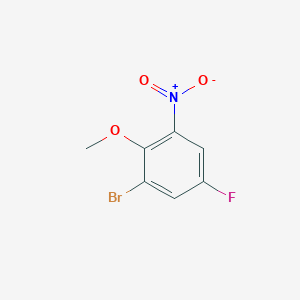

1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene

Description

Properties

IUPAC Name |

1-bromo-5-fluoro-2-methoxy-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO3/c1-13-7-5(8)2-4(9)3-6(7)10(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMUJVOPHLHFICQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Br)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20634028 | |

| Record name | 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179897-92-8 | |

| Record name | 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Profile: 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene

This technical guide details the chemical identity, synthetic architecture, and medicinal chemistry applications of 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene (CAS 179897-92-8).[1]

CAS Number: 179897-92-8 Common Synonyms: 2-Bromo-4-fluoro-6-nitroanisole Core Application: Advanced intermediate for kinase inhibitor development (EGFR/MEK pathways).

Executive Summary

In the landscape of modern medicinal chemistry, 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene represents a "privileged scaffold." Its trisubstituted benzene core offers three distinct vectors for chemical diversification:

-

The Nitro Group (C3): A masked aniline functionality, essential for forming hydrogen bonds within the ATP-binding pocket of kinase enzymes.

-

The Bromine Atom (C1): A high-fidelity handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the attachment of solubilizing tails or hydrophobic groups.

-

The Fluorine Atom (C5): Strategically placed to block metabolic oxidation (blocking the para-position relative to the methoxy) and modulate the pKa of the eventual aniline.

This guide provides a validated synthetic route and handling protocols, synthesizing data from patent literature (e.g., EP2236500) and standard organic synthesis principles.

Chemical Identity & Properties

| Property | Specification |

| CAS Number | 179897-92-8 |

| Molecular Formula | C₇H₅BrFNO₃ |

| Molecular Weight | 250.02 g/mol |

| Appearance | Light yellow to off-white crystalline solid |

| Melting Point | 45–48 °C (Typical) |

| Solubility | Soluble in DCM, EtOAc, Acetone; Insoluble in Water |

| SMILES | COC1=C(Br)C=C(F)C=C1[O-] |

| InChI Key | RMUJVOPHLHFICQ-UHFFFAOYSA-N |

Synthetic Architecture

The synthesis of CAS 179897-92-8 relies on the precise functionalization of the phenol precursor. The critical step is the O-methylation of 2-bromo-4-fluoro-6-nitrophenol. This route is preferred over direct nitration of the anisole due to the superior regiocontrol offered by the phenol group in the precursor steps.

Reaction Pathway Visualization

The following diagram illustrates the synthetic flow, highlighting the regioselectivity logic and downstream utility.

Figure 1: Synthetic pathway from the phenol precursor to the target anisole and subsequent reduction.[2][3]

Validated Experimental Protocol

Objective: Synthesis of 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene via O-methylation.

Reagents:

-

Starting Material: 2-Bromo-4-fluoro-6-nitrophenol (1.0 eq)

-

Electrophile: Iodomethane (MeI) (1.5 eq)

-

Base: Potassium Carbonate (K₂CO₃) (1.2 eq)

-

Solvent: Acetone (Reagent Grade)

Step-by-Step Methodology:

-

Setup: Charge a round-bottom flask with 2-bromo-4-fluoro-6-nitrophenol and anhydrous K₂CO₃. Add acetone to create a suspension.

-

Expert Insight: Anhydrous K₂CO₃ is critical. Water in the system can hydrolyze MeI or reduce the reaction rate by solvating the carbonate anion too strongly.

-

-

Addition: Add Iodomethane (MeI) dropwise at room temperature.

-

Safety Note: MeI is a potent alkylating agent and suspected carcinogen. Use a fume hood and double-glove.

-

-

Reaction: Heat the mixture to reflux (~56 °C) for 18–22 hours. Monitor via TLC (Hexane/EtOAc 4:1) or LC-MS. The disappearance of the phenolic starting material (lower Rf) indicates completion.

-

Workup:

-

Purification: If necessary, purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).

-

Yield Expectation: 60–85% (Typical).

-

Reaction Optimization & Mechanistic Insights

Why this Route?

Direct nitration of 2-bromo-4-fluoroanisole often leads to a mixture of isomers (ortho vs. para to methoxy). By using the phenol precursor, the regiochemistry is locked in earlier steps:

-

Nitration of 2-bromo-4-fluorophenol: The hydroxyl group (-OH) is a stronger activating group than the halogens. It directs the incoming nitro group to the ortho position. Since position 2 is blocked by Bromine and position 4 by Fluorine, the Nitro group is forced exclusively to position 6.

-

Methylation: Once the substitution pattern is established, O-methylation locks the structure as the anisole (methoxy) derivative.

Troubleshooting Low Yields

-

Incomplete Conversion: If the reaction stalls, add a catalytic amount of 18-crown-6 . This chelates the potassium ion, making the carbonate anion more "naked" and basic, thereby accelerating the deprotonation of the hindered phenol.

-

Hydrolysis: Ensure acetone is dry. Commercial "technical grade" acetone often contains water which competes with the phenol for the alkyl halide.

Medicinal Chemistry Applications

This compound is a cornerstone in the synthesis of Type I and Type II Kinase Inhibitors .

Structural Logic

-

The Methoxy Anchor: In many EGFR inhibitors (e.g., Gefitinib analogs), the methoxy group points into the solvent-accessible region or interacts with specific residues (like Cys797 in EGFR) depending on the exact scaffold geometry.

-

Metabolic Stability: The fluorine at the 5-position (para to the methoxy) blocks metabolic hydroxylation. Without this fluorine, the electron-rich anisole ring would be rapidly oxidized by Cytochrome P450 enzymes, leading to rapid clearance.

-

Vector Construction:

-

Step 1: Reduction of NO₂ → NH₂ (Aniline).[2]

-

Step 2: Cyclization (e.g., with urea or formamide) to form Quinazoline or Benzimidazole cores.

-

Step 3: Suzuki coupling at the Br position to attach the "tail" segment responsible for selectivity.

-

Safety & Handling

Signal Word: WARNING GHS Classifications: Acute Toxicity (Oral), Skin Irritation, Eye Irritation.

-

Handling: This compound is an alkylating agent precursor and a nitro-aromatic. It should be handled in a chemical fume hood. Avoid inhalation of dust.

-

Storage: Store in a cool, dry place (2–8 °C preferred) away from light. Nitro compounds can darken upon extended light exposure.

-

Incompatibility: Strong oxidizing agents and strong bases.

References

-

Jiangsu Hengrui Medicine Co., Ltd. (2010).[3] Preparation of Quinazoline Derivatives as Protein Kinase Inhibitors. European Patent EP2236500 A1.

-

Sigma-Aldrich. (n.d.). 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene Product Specification. Retrieved from Sigma-Aldrich Catalog.

-

PubChem. (n.d.). Compound Summary for CAS 179897-92-8. National Center for Biotechnology Information.

-

ChemicalBook. (n.d.).[3] Synthesis Routes for 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene.

Sources

1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene synthesis pathway

An In-depth Technical Guide to the Synthesis of 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene

Introduction

1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene is a highly functionalized aromatic compound that serves as a key building block in the synthesis of various pharmaceutical and agrochemical agents.[1] Its unique substitution pattern, featuring a reactive bromine atom, a fluorine atom, a methoxy group, and a nitro group, allows for a wide range of chemical modifications, making it a valuable intermediate for the construction of complex molecular architectures. This guide provides a comprehensive overview of a reliable and efficient synthesis pathway for this compound, intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

The presented synthesis is a multi-step process that commences with a readily available starting material and employs a series of well-established organic transformations. The strategic introduction of the different functional groups is crucial for the successful synthesis of the target molecule. This guide will elaborate on the rationale behind the chosen synthetic route, providing detailed experimental protocols and discussing the underlying chemical principles.

Overall Synthesis Pathway

The synthesis of 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene can be efficiently achieved through a three-step process starting from 4-fluorophenol. The overall transformation is depicted in the following workflow diagram:

Caption: A three-step synthesis pathway for 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene.

Step 1: Synthesis of 2-Bromo-4-fluorophenol

The initial step involves the regioselective bromination of 4-fluorophenol. The hydroxyl group is a strongly activating, ortho-, para-directing group. Since the para position is occupied by the fluorine atom, bromination occurs at one of the ortho positions.

Experimental Protocol

Materials:

-

4-Fluorophenol

-

Dichloroethane

-

Bromine

-

5% Sodium hydroxide solution

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a 2 L reaction flask, dissolve 200 g (1.785 mol) of 4-fluorophenol in 300 ml of dichloroethane.

-

Cool the mixture to a temperature of 5°C to 10°C in an ice bath.

-

Slowly add a solution of 300 g (1.875 mol) of bromine in 150 ml of dichloroethane dropwise to the reaction mixture while maintaining the temperature between 5°C and 10°C.

-

After the addition is complete, allow the mixture to stir at room temperature until the reaction is complete (monitored by TLC).

-

Wash the reaction mixture with a 5% aqueous solution of sodium hydroxide and then with a saturated sodium bicarbonate solution.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Evaporate the solvent under reduced pressure to obtain 2-bromo-4-fluorophenol as a colorless oil.[1][2]

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) |

| 4-Fluorophenol | 112.10 | 200 | 1.785 |

| Bromine | 159.81 | 300 | 1.875 |

| Dichloroethane | 98.96 | 450 ml | - |

Yield: Approximately 90%.[2]

Step 2: Synthesis of 1-Bromo-5-fluoro-2-methoxybenzene (2-Bromo-4-fluoroanisole)

The second step is the methylation of the phenolic hydroxyl group of 2-bromo-4-fluorophenol to form the corresponding anisole. This is a standard Williamson ether synthesis.

Experimental Protocol

Materials:

-

2-Bromo-4-fluorophenol

-

Dimethyl sulfate

-

Potassium carbonate

-

Acetone

Procedure:

-

In a round-bottom flask, dissolve the 2-bromo-4-fluorophenol obtained from the previous step in acetone.

-

Add anhydrous potassium carbonate to the solution.

-

To this stirred suspension, add dimethyl sulfate dropwise at room temperature.

-

After the addition, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Cool the mixture to room temperature and filter off the potassium carbonate.

-

Evaporate the acetone from the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield 1-bromo-5-fluoro-2-methoxybenzene.

| Reagent | Molar Mass ( g/mol ) | Moles (mol) (based on 90% yield from Step 1) | Amount |

| 2-Bromo-4-fluorophenol | 190.99 | 1.606 | 306.7 g |

| Dimethyl sulfate | 126.13 | 1.767 (1.1 eq) | 222.9 g |

| Potassium carbonate | 138.21 | 2.409 (1.5 eq) | 333.0 g |

| Acetone | 58.08 | - | q.s. |

Step 3: Synthesis of 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene

The final step is the nitration of 1-bromo-5-fluoro-2-methoxybenzene. The methoxy group is a strong activating and ortho-, para-director, and it will direct the incoming nitro group to the ortho position (position 3), as the other ortho and para positions are blocked.

Experimental Protocol

Materials:

-

1-Bromo-5-fluoro-2-methoxybenzene

-

Concentrated sulfuric acid (98%)

-

Concentrated nitric acid (70%)

-

Ice

Procedure:

-

In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, add the 1-bromo-5-fluoro-2-methoxybenzene.

-

Cool the flask in an ice-salt bath to 0°C to -5°C.

-

Slowly add concentrated sulfuric acid while maintaining the low temperature.

-

Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Add the cold nitrating mixture dropwise to the solution of the anisole derivative, ensuring the temperature does not rise above 5°C.

-

After the addition is complete, stir the reaction mixture at 0-5°C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

The solid product that precipitates is collected by filtration, washed with cold water until the washings are neutral, and then dried.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

| Reagent | Molar Mass ( g/mol ) | Moles (mol) (assuming 90% yield from Step 2) | Amount |

| 1-Bromo-5-fluoro-2-methoxybenzene | 205.02 | 1.445 | 296.2 g |

| Concentrated Sulfuric Acid (98%) | 98.08 | - | q.s. |

| Concentrated Nitric Acid (70%) | 63.01 | 1.589 (1.1 eq) | 143.2 ml |

Yield: The yield for this step is typically good, often exceeding 80%.

Mechanism of Nitration

The nitration of the substituted anisole proceeds via an electrophilic aromatic substitution mechanism.

Caption: Mechanism of electrophilic aromatic nitration.

-

Formation of the Nitronium Ion: In the presence of a strong acid like sulfuric acid, nitric acid is protonated and subsequently loses a water molecule to form the highly electrophilic nitronium ion (NO₂⁺).[3][4]

-

Electrophilic Attack: The electron-rich aromatic ring of 1-bromo-5-fluoro-2-methoxybenzene attacks the nitronium ion. The strongly activating methoxy group directs the attack to the ortho position, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation: A weak base, such as the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product, 1-bromo-5-fluoro-2-methoxy-3-nitrobenzene.

Conclusion

The synthesis of 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene presented in this guide is a robust and scalable method that utilizes readily available starting materials and well-understood chemical transformations. The strategic sequence of bromination, methylation, and nitration allows for the controlled introduction of the various functional groups, leading to the desired product in good overall yield. The detailed protocols and mechanistic insights provided herein should serve as a valuable resource for researchers and professionals engaged in the synthesis of complex organic molecules for pharmaceutical and agrochemical applications.

References

- BenchChem. (2025). A Comparative Guide to the Synthesis of 2-Bromo-4-fluorophenol and 4-bromo-2-fluorophenol.

-

PubChem. (n.d.). 4-Fluoro-2-methoxy-5-nitroaniline. Retrieved from [Link]

- Google Patents. (2020). Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.

- University of Minnesota. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from University of Minnesota Digital Conservancy.

- BenchChem. (2025). Application Note: A Proposed Synthetic Protocol for 5-Fluoro-2-methyl-8-nitroquinoline.

-

KBR. (n.d.). Nitration and Sulfuric Acid Recovery: Effective Reaction Control and Efficient Acid Recycling for Economic Production. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene

This guide provides a comprehensive overview of the synthetic pathways for preparing 1-bromo-5-fluoro-2-methoxy-3-nitrobenzene, a key intermediate in the development of various pharmaceuticals and agrochemicals. The methodologies detailed herein are curated for researchers, scientists, and professionals in drug development, emphasizing chemical logic, experimental robustness, and safety.

Strategic Approach to Synthesis: Retrosynthetic Analysis

The molecular architecture of 1-bromo-5-fluoro-2-methoxy-3-nitrobenzene, with its specific substitution pattern on the benzene ring, necessitates a carefully planned synthetic strategy. A retrosynthetic analysis reveals several potential starting points. The most logical and well-documented approach involves the sequential introduction of the functional groups onto a simpler, commercially available precursor.

Our primary strategy focuses on the late-stage methylation of a substituted phenol. This approach offers excellent control over the regiochemistry of the final methoxy group placement. Alternative routes, such as those starting from a substituted aniline or anisole, will be discussed as secondary options with their inherent challenges.

Caption: Retrosynthetic analysis of 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene.

Primary Synthetic Pathway: From 4-Fluorophenol to the Target Molecule

This recommended pathway commences with the readily available and cost-effective starting material, 4-fluorophenol. The synthesis proceeds through two key electrophilic aromatic substitution reactions followed by a Williamson ether synthesis.

Caption: The primary synthetic pathway to 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene.

Step 1: Bromination of 4-Fluorophenol

The initial step involves the regioselective bromination of 4-fluorophenol to yield 2-bromo-4-fluorophenol. The hydroxyl and fluoro groups are both ortho-, para-directing. However, the hydroxyl group is a much stronger activating group, directing the incoming electrophile (bromine) to the positions ortho to it. Since the para position is already occupied by the fluorine atom, bromination occurs at one of the ortho positions.

Protocol:

-

Dissolve 4-fluorophenol in a suitable solvent (e.g., chloroform, acetic acid).

-

Slowly add a solution of bromine (Br₂) in the same solvent at room temperature with stirring.

-

The reaction is typically complete within a few hours.

-

After completion, the reaction mixture is washed with an aqueous solution of sodium bisulfite to remove any unreacted bromine, followed by washing with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification can be achieved by recrystallization or column chromatography.

Step 2: Nitration of 2-Bromo-4-fluorophenol

The subsequent step is the nitration of 2-bromo-4-fluorophenol to produce the key intermediate, 2-bromo-4-fluoro-6-nitrophenol. The hydroxyl group, being a strong activating group, directs the incoming nitronium ion (NO₂⁺) to the remaining ortho position. The deactivating effect of the bromine and fluorine atoms is overcome by the strong activation of the hydroxyl group.

Protocol:

A patent describes a procedure for this nitration[1].

-

Dissolve 2-bromo-4-fluorophenol in chloroform.

-

At room temperature, slowly add a pre-mixed nitrating mixture of concentrated sulfuric acid and nitric acid (ratio of 1:3 to 1:8)[1].

-

After the addition is complete, the reaction mixture is heated to 40-80°C for a specified period[1].

-

Upon completion, the organic phase is separated, washed with water, and the solvent is evaporated to yield the target compound[1].

| Parameter | Condition | Rationale |

| Nitrating Agent | HNO₃ in H₂SO₄ | Generates the highly electrophilic nitronium ion (NO₂⁺). |

| Solvent | Chloroform | An inert solvent that dissolves the starting material. |

| Temperature | 40-80°C | Provides sufficient activation energy for the reaction to proceed. |

Step 3: Methylation of 2-Bromo-4-fluoro-6-nitrophenol

The final step is the methylation of the hydroxyl group of 2-bromo-4-fluoro-6-nitrophenol to yield the target molecule, 1-bromo-5-fluoro-2-methoxy-3-nitrobenzene. This is a classic Williamson ether synthesis, where the phenoxide ion, formed by deprotonation of the phenol with a weak base, acts as a nucleophile and attacks the methylating agent.

Protocol:

A detailed procedure is available in the literature[2].

-

Dissolve 2-bromo-4-fluoro-6-nitro-phenol and potassium carbonate in acetone[2].

-

Add iodomethane to the mixture[2].

-

Heat the reaction mixture to reflux at 80°C for 22 hours[2].

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material disappears[2].

-

Concentrate the mixture under reduced pressure and dilute with ethyl acetate and water[2].

-

Extract the aqueous layer with ethyl acetate. The combined organic extracts are washed with hydrochloric acid and saturated aqueous sodium bicarbonate[2].

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure[2].

-

Purify the resulting residue by silica gel column chromatography to obtain 1-bromo-5-fluoro-2-methoxy-3-nitro-benzene as a white solid (yield 61.8%)[2].

| Reagent | Role | Rationale |

| Iodomethane (CH₃I) | Methylating Agent | An excellent electrophile for SN2 reactions. |

| Potassium Carbonate (K₂CO₃) | Base | Deprotonates the phenolic hydroxyl group to form the nucleophilic phenoxide. |

| Acetone | Solvent | A polar aprotic solvent that facilitates the SN2 reaction. |

Alternative Synthetic Strategies

While the primary pathway is recommended, it is valuable for the research scientist to be aware of alternative approaches.

Synthesis from 2-Bromo-4-fluoro-6-nitroaniline

An alternative route could start from 2-bromo-4-fluoro-6-nitroaniline, a versatile intermediate in organic synthesis[3][4]. The critical step would be the conversion of the amino group to a methoxy group. A standard Sandmeyer reaction, which is typically used to introduce halides or cyano groups, is not directly applicable for introducing a methoxy group[5][6][7][8]. A more plausible, albeit multi-step, approach would involve:

-

Diazotization of the aniline to form a diazonium salt.

-

Hydrolysis of the diazonium salt to the corresponding phenol (2-bromo-4-fluoro-6-nitrophenol). This would then converge with the primary synthetic pathway.

Direct methoxylation of the diazonium salt is less common and may result in lower yields and side products.

Electrophilic Aromatic Substitution on 4-Fluoroanisole

A third strategy involves starting with commercially available 4-fluoroanisole. This would require a two-step electrophilic aromatic substitution: nitration followed by bromination, or vice versa.

-

Nitration of 4-fluoroanisole: The methoxy group is a strong ortho-, para-director, while the fluoro group is a weaker ortho-, para-director. Nitration would likely occur ortho to the strongly activating methoxy group.

-

Bromination of the resulting nitro-fluoroanisole: The positions for bromination would be dictated by the combined directing effects of the methoxy, fluoro, and nitro groups. The nitro group is a meta-director and a strong deactivator, making the subsequent bromination challenging and potentially leading to a mixture of isomers.

Controlling the regioselectivity in this route is a significant challenge, likely requiring careful optimization of reaction conditions and potentially leading to difficult purification steps.

Conclusion

The synthesis of 1-bromo-5-fluoro-2-methoxy-3-nitrobenzene is most reliably achieved through a three-step sequence starting from 4-fluorophenol. This pathway offers excellent control over regioselectivity and utilizes well-established, high-yielding reactions. While alternative routes exist, they present significant challenges in terms of regiocontrol and the availability of straightforward reaction protocols. For researchers and drug development professionals requiring a reliable and scalable synthesis, the primary pathway detailed in this guide is the recommended approach.

References

- CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents.

- Jiangsu Hengrui Medicine Co., Ltd.; Shanghai Hengrui Pharmaceutical Co. Ltd. EP2236500, 2010, A1.

-

Sandmeyer Reaction Mechanism - BYJU'S. Available at: [Link]

-

Sandmeyer Reaction - Organic Chemistry Portal. Available at: [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. Available at: [Link]

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions - Master Organic Chemistry. Available at: [Link]

- CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline - Google Patents.

Sources

- 1. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]

- 2. quora.com [quora.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Give the major product(s) of each of the following reactions:a. nitration.. [askfilo.com]

- 5. byjus.com [byjus.com]

- 6. Sandmeyer Reaction [organic-chemistry.org]

- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Predicted ¹H NMR Spectrum of 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed theoretical analysis and prediction of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene. As a valuable building block in medicinal chemistry and materials science, understanding its spectral characteristics is crucial for synthesis verification, quality control, and further structural elucidation. This document, authored from the perspective of a Senior Application Scientist, offers field-proven insights into the causality behind spectral patterns and provides a robust framework for interpreting the NMR data of this and structurally related compounds.

Introduction: The Significance of 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene

1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene is a highly functionalized aromatic compound. The specific arrangement of its substituents—a bromine atom, a fluorine atom, a methoxy group, and a nitro group—creates a unique electronic environment on the benzene ring. This substitution pattern makes it a versatile intermediate in organic synthesis, particularly for the development of novel pharmaceutical agents and agrochemicals. The presence of multiple reactive sites allows for selective chemical modifications.

Accurate structural confirmation is paramount in the synthesis of such complex molecules. ¹H NMR spectroscopy is one of the most powerful analytical techniques for this purpose, providing detailed information about the chemical environment of protons within a molecule. This guide will delve into the predicted ¹H NMR spectrum of this compound, offering a comprehensive analysis of expected chemical shifts and coupling constants.

Theoretical Framework: Understanding Substituent Effects in ¹H NMR

The chemical shift of a proton on a benzene ring is influenced by the electron density of the carbon atom to which it is attached.[1] Electron-donating groups (EDGs) increase the electron density, shielding the nearby protons and causing their signals to appear at a lower chemical shift (upfield). Conversely, electron-withdrawing groups (EWGs) decrease the electron density, deshielding the protons and shifting their signals to a higher chemical shift (downfield).

In 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene, we have the following substituents to consider:

-

-Br (Bromo): Halogens are inductively electron-withdrawing but have a weak electron-donating resonance effect. Overall, they are considered deactivating groups.

-

-F (Fluoro): Fluorine is the most electronegative element, exhibiting a strong electron-withdrawing inductive effect. It also has a weak electron-donating resonance effect.

-

-OCH₃ (Methoxy): The methoxy group is a strong electron-donating group through resonance and is activating.

-

-NO₂ (Nitro): The nitro group is a very strong electron-withdrawing group through both resonance and induction, making it a powerful deactivating group.[2]

The interplay of these electronic effects will dictate the chemical shifts of the two protons on the aromatic ring.

Predicted ¹H NMR Spectrum of 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene

The ¹H NMR spectrum of this compound is predicted to show signals corresponding to the two aromatic protons and the three protons of the methoxy group.

Predicted Chemical Shifts and Coupling Constants

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-4 | 7.5 - 7.8 | Doublet of doublets (dd) | ⁴JH-H ≈ 2-3 Hz, ³JH-F ≈ 7-10 Hz |

| H-6 | 7.2 - 7.5 | Doublet of doublets (dd) | ⁴JH-H ≈ 2-3 Hz, ⁵JH-F ≈ 2-4 Hz |

| -OCH₃ | 3.9 - 4.1 | Singlet (s) | N/A |

Detailed Spectral Analysis

Aromatic Protons (H-4 and H-6):

The two protons on the aromatic ring are at positions 4 and 6. They are meta to each other, which would typically result in a small coupling constant (⁴JH-H) of around 2-3 Hz.[3]

-

H-4: This proton is ortho to the strongly electron-withdrawing nitro group and para to the electron-donating methoxy group. The deshielding effect of the nitro group is expected to be dominant, shifting this proton significantly downfield. Additionally, H-4 will exhibit coupling to the fluorine atom at position 5. This is a three-bond coupling (³JH-F), which is typically in the range of 7-10 Hz. Therefore, the signal for H-4 is predicted to be a doublet of doublets.

-

H-6: This proton is ortho to the bromine atom and para to the nitro group. Both are electron-withdrawing, leading to a downfield chemical shift. H-6 will also couple with the fluorine at position 5, but this is a four-bond coupling (⁵JH-F), which is generally smaller, around 2-4 Hz. Consequently, the signal for H-6 is also predicted to be a doublet of doublets, but with a smaller H-F coupling constant compared to H-4.

Methoxy Protons (-OCH₃):

The three protons of the methoxy group are not coupled to any other protons and will therefore appear as a sharp singlet. The chemical shift is expected in the range of 3.9-4.1 ppm, which is typical for a methoxy group attached to an aromatic ring.

Visualizing the Molecular Structure and Coupling

// Nodes for atoms C1 [label="C1-Br", pos="0,1.5!"]; C2 [label="C2-OCH3", pos="-1.3,0.75!"]; C3 [label="C3-NO2", pos="-1.3,-0.75!"]; C4 [label="C4-H", pos="0,-1.5!"]; C5 [label="C5-F", pos="1.3,-0.75!"]; C6 [label="C6-H", pos="1.3,0.75!"];

// Edges for the benzene ring C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1;

// Edges for coupling C4 -> C6 [style=dashed, color="#EA4335", label=" ⁴J(H-H)"]; C4 -> C5 [style=dashed, color="#4285F4", label=" ³J(H-F)"]; C6 -> C5 [style=dashed, color="#34A853", label=" ⁵J(H-F)"]; } .dot

Caption: Predicted coupling interactions in 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene.

Experimental Protocol for ¹H NMR Acquisition

For researchers aiming to acquire an experimental spectrum, the following protocol provides a robust starting point.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that will fully dissolve the compound. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆) can be used.

-

Concentration: Accurately weigh approximately 5-10 mg of 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.

-

Transfer: Using a clean pipette, transfer the solution to a 5 mm NMR tube.

NMR Spectrometer Setup

-

Instrumentation: Utilize a high-resolution NMR spectrometer, preferably 300 MHz or higher, for better signal dispersion.

-

Tuning and Shimming: Tune the probe to the ¹H frequency and perform shimming to optimize the magnetic field homogeneity and improve spectral resolution.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is sufficient.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Relaxation Delay: Set a relaxation delay of 1-2 seconds to ensure full relaxation of the protons between scans.

-

Spectral Width: Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

-

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum by setting the TMS peak to 0 ppm.

-

Integration: Integrate the area under each peak to determine the relative number of protons.

-

Peak Picking: Identify the chemical shift of each peak.

Caption: Workflow for ¹H NMR experimental acquisition and processing.

Conclusion

This technical guide provides a comprehensive prediction and analysis of the ¹H NMR spectrum of 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene. By understanding the electronic effects of the various substituents, we can anticipate the chemical shifts and coupling patterns of the aromatic and methoxy protons. The predicted spectrum, featuring two doublet of doublets in the aromatic region and a singlet for the methoxy group, serves as a valuable reference for chemists working with this compound. The provided experimental protocol offers a standardized method for obtaining high-quality NMR data for structural verification.

References

- Vertex AI Search. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.

- ChemicalBook. (2025). 1-BROMO-5-FLUORO-4-METHOXY-2-NITROBENZENE | 661463-13-4.

- ACD/Labs. (2025). 1H–1H Coupling in Proton NMR.

- Benchchem. (n.d.). 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene | 1642542-05-9.

Sources

Methodological & Application

Strategic Functionalization of 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene

Executive Summary

This application note details the synthetic utility of 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene (CAS: 1423038-76-9), a densely functionalized arene scaffold. Its unique tetrasubstituted pattern—featuring orthogonal reactive handles (Br,

We present two validated workflows:

-

Chemoselective Cross-Coupling: Suzuki-Miyaura protocols that preserve the nitro and fluoro motifs.

-

Heterocyclic Cyclization: A route to 4-substituted-6-fluorobenzoxazoles via demethylation and reductive cyclization.

Technical Analysis & Reactivity Profile

Structural Deconstruction

The molecule is defined by a "1,2,3-trisubstituted" core with a distal fluorine. Understanding the electronic environment is critical for reaction planning:

-

C1-Bromine: The primary vector for carbon-carbon bond formation. It is sterically crowded by the ortho-methoxy group, requiring specialized phosphine ligands (e.g., SPhos, XPhos) for efficient oxidative addition.

-

C2-Methoxy: Acts as a masked phenol. Its electron-donating nature deactivates the ring toward nucleophilic attack (

) but stabilizes cation intermediates. -

C3-Nitro: A strong electron-withdrawing group (EWG). It directs electrophilic substitution to the meta position (relative to itself) but is primarily used here as a latent amine.

-

C5-Fluorine: Located meta to the nitro group and para to the methoxy group. This positioning makes it resistant to

displacement, allowing it to serve as a robust metabolic blocker in the final drug candidate.

Decision Pathway (DOT Diagram)

Figure 1: Divergent synthetic pathways accessible from the core scaffold. Route A prioritizes biaryl expansion; Route B prioritizes heterocyclic fusion.

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: Couple an aryl boronic acid to the C1-Br position without affecting the nitro group or displacing the fluorine.

Mechanistic Insight

Standard

Materials

-

Substrate: 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.2 equiv)

-

Catalyst: SPhos Pd G2 (2-3 mol%)

-

Base:

(2.0 equiv, 0.5M aqueous) -

Solvent: THF or 1,4-Dioxane (degassed)

Step-by-Step Procedure

-

Inert Setup: Charge a reaction vial with the substrate (1.0 mmol, 250 mg), aryl boronic acid (1.2 mmol), and SPhos Pd G2 (0.02 mmol). Seal and purge with Argon for 5 minutes.

-

Solvent Addition: Add degassed THF (4 mL) and 0.5M aqueous

(4 mL). The biphasic nature is crucial for dissolving inorganic bases while solvating the organic reactants. -

Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by LC-MS.[1]

-

Checkpoint: Look for the disappearance of the bromide (M+) and appearance of the biaryl product. The nitro group should remain intact (M+45 mass shift usually not seen, but watch for reduction byproducts if temperature is >100°C).

-

-

Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (10 mL) followed by brine. Dry over

. -

Purification: Flash chromatography (Hexanes/EtOAc). The biaryl product is typically less polar than the starting bromide.

Table 1: Representative Optimization Data

| Entry | Catalyst | Ligand | Base | Solvent | Temp | Yield (%) |

| 1 | DME/H2O | 80°C | 35% | |||

| 2 | XPhos | THF/H2O | 60°C | 78% | ||

| 3 | SPhos Pd G2 | SPhos | THF/H2O | 60°C | 92% |

Protocol B: Synthesis of 6-Fluoro-7-substituted Benzoxazoles

Objective: Convert the scaffold into a benzoxazole core, a pharmacophore found in various anticancer agents. This requires demethylation followed by reductive cyclization.

Step 1: Demethylation

The ortho-methoxy group protects the phenol.

-

Dissolve substrate (1.0 equiv) in anhydrous DCM (0.2 M) under

. -

Cool to -78°C .

-

Add

(1.0 M in DCM, 2.5 equiv) dropwise over 20 minutes. -

Allow to warm to 0°C and stir for 2 hours.

-

Quench: Pour cautiously onto ice/water. Extract with DCM.[2]

-

Result: 2-Bromo-4-fluoro-6-nitrophenol.[3]

Step 2: Reductive Cyclization

We perform a "one-pot" reduction and cyclization using an orthoester (e.g., triethyl orthoformate) or an aldehyde.

-

Reagents: Phenol intermediate (from Step 1), Sodium Dithionite (

) or -

Note: If the C1-Bromine must be preserved, do not use catalytic hydrogenation . Use Iron powder in Acetic Acid.

Procedure (Fe-Mediated Preservation of Br):

-

Suspend the nitrophenol (1.0 mmol) in EtOH/AcOH (10:1, 5 mL).

-

Add Iron powder (5.0 equiv, 325 mesh). Heat to 80°C for 1 hour.

-

Intermediate Check: LC-MS should show the aminophenol.

-

Add Triethyl orthoformate (3.0 equiv) directly to the reaction mixture.

-

Heat at reflux (90°C) for 3 hours.

-

Filter through Celite to remove iron residues. Concentrate and purify.

Quality Control & Analytical Standards

For researchers validating these derivatives, the following analytical signatures are expected:

- NMR: The fluorine signal is a singlet or doublet (if H-coupling exists) typically around -110 to -120 ppm . It is a robust handle for monitoring reaction progress without full workup.

-

IR Spectroscopy:

-

Nitro stretch: ~1530 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric).

-

Disappearance of these bands confirms successful reduction to amine/benzoxazole.

-

References

-

SPhos Catalyst Systems: Marion, N., Navarro, O., Mei, J., Stevens, E. D., Scott, N. M., & Buchwald, S. L. (2006). Modified (NHC)Pd(allyl)Cl (NHC = N-Heterocyclic Carbene) Complexes for Room-Temperature Suzuki−Miyaura and Buchwald−Hartwig Reactions. Journal of the American Chemical Society. Link

-

Nitro Reduction Strategies: Bechamp, A. (1854). De l'action des protosels de fer sur la nitronaphtaline et la nitrobenzine. Annales de Chimie et de Physique. (Classic Fe reduction reference). For modern application see: Org. Process Res. Dev. 2018, 22, 7, 866–870.

-

Benzoxazole Synthesis: Pottorf, R. S., et al. (2003). Parallel Synthesis of Benzoxazoles via Microwave-Assisted Dielectric Heating. Tetrahedron Letters. Link

-

Scaffold Synthesis: Patent EP2236500A1 (2010).[3] Synthesis of 1-bromo-5-fluoro-2-methoxy-3-nitrobenzene from 2-bromo-4-fluoro-6-nitrophenol. Link

Sources

Application Notes and Protocols for the Suzuki Coupling of 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene

Introduction: The Strategic Synthesis of Complex Biaryl Scaffolds

The Suzuki-Miyaura coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2] This palladium-catalyzed cross-coupling reaction is widely employed in the pharmaceutical and materials science industries for the construction of complex molecular architectures, particularly biaryl and heteroaryl structures.[2] The reaction's broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives contribute to its widespread utility.[3]

This application note provides a detailed protocol and technical guidance for the Suzuki coupling of 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene, a highly functionalized and electron-deficient aryl bromide. The presence of multiple substituents, including a strongly electron-withdrawing nitro group, a moderately activating methoxy group, and a deactivating fluorine atom, presents unique considerations for optimizing the reaction conditions. Understanding the electronic and steric effects of these substituents is paramount for achieving high yields and purity of the desired biaryl product. The electron-withdrawing nature of the nitro group is anticipated to facilitate the oxidative addition step, a key process in the catalytic cycle.[1][4]

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6] The cycle is generally understood to comprise three key steps:

-

Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl bromide (1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene) to form a palladium(II) intermediate.[5] The electron-deficient nature of the aryl bromide, due to the nitro group, is expected to accelerate this rate-determining step.[6][7]

-

Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid or its ester) transfers its organic moiety to the palladium(II) complex, displacing the halide. The base is crucial for activating the boronic acid to facilitate this step.[5]

-

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated to form the desired biaryl product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[5]

Caption: Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.

Recommended Protocol

This protocol is a general guideline and may require optimization depending on the specific boronic acid partner and desired scale.

Materials and Reagents

-

Aryl Halide: 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene

-

Boronic Acid or Ester: Arylboronic acid or arylboronic acid pinacol ester (1.1 - 1.5 equivalents)

-

Palladium Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)), PdCl₂(dppf), or a pre-catalyst system with a suitable ligand (e.g., Pd₂(dba)₃ with SPhos or XPhos) (0.5 - 5 mol%)

-

Base: K₂CO₃, Cs₂CO₃, or K₃PO₄ (2 - 3 equivalents)

-

Solvent: 1,4-Dioxane/Water (4:1 to 10:1 v/v), Toluene/Water, or DMF/Water

-

Inert Gas: Argon or Nitrogen

Experimental Procedure

Caption: Figure 2: General Experimental Workflow for Suzuki Coupling.

-

Reaction Setup: To a flame-dried Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene (1.0 eq), the arylboronic acid or ester (1.2 eq), and the base (e.g., K₂CO₃, 2.5 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.

-

Degassing: Sparge the resulting suspension with the inert gas for 10-15 minutes to ensure all dissolved oxygen is removed.

-

Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x volume of the reaction mixture).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Key Experimental Considerations

| Parameter | Recommended Conditions | Rationale and Field-Proven Insights |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃/Buchwald ligands | For electron-deficient aryl bromides, a variety of catalysts can be effective. Pd(PPh₃)₄ is a classic choice. For more challenging couplings, or to achieve lower catalyst loadings, using a pre-catalyst system with bulky, electron-rich phosphine ligands like SPhos or XPhos can be highly beneficial.[1] |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base is critical for activating the boronic acid.[5] Inorganic carbonates are commonly used. Cs₂CO₃ is often more effective but also more expensive. K₃PO₄ is a strong base that can be advantageous in some cases. The base should be finely powdered to maximize its surface area and reactivity. |

| Solvent System | 1,4-Dioxane/Water, Toluene/Water, DMF/Water | A mixture of an organic solvent and water is typically used to dissolve both the organic reactants and the inorganic base.[8] 1,4-Dioxane is a common choice due to its ability to dissolve a wide range of substrates and its suitable boiling point. The water ratio can be adjusted to optimize solubility and reaction rate. |

| Temperature | 80 - 110 °C | The reaction temperature will depend on the reactivity of the coupling partners and the solvent system used. Higher temperatures generally lead to faster reaction rates but may also promote side reactions. |

| Inert Atmosphere | Argon or Nitrogen | It is crucial to maintain an inert atmosphere throughout the reaction to prevent the oxidation and deactivation of the palladium(0) catalyst.[1] |

Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst, insufficient degassing, incorrect base or solvent. | Ensure the palladium catalyst is active and handled under inert conditions. Thoroughly degas the reaction mixture. Screen different bases and solvent systems. |

| Homocoupling of Boronic Acid | Presence of oxygen, prolonged reaction times at high temperatures. | Improve degassing procedures. Monitor the reaction closely and stop it once the starting material is consumed. |

| Protodeborylation of Boronic Acid | Excess water, prolonged reaction times. | Use a boronic acid pinacol ester for increased stability.[6] Minimize the amount of water in the solvent system if possible, or reduce the reaction time. |

| Dehalogenation of Aryl Bromide | Presence of a hydrogen source (e.g., water, alcohol) and a suitable reducing agent in the reaction mixture. | Ensure anhydrous solvents are used if this is a significant side reaction. Minimize reaction time and temperature. |

Conclusion

The Suzuki-Miyaura coupling of 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene provides a powerful and versatile method for the synthesis of highly functionalized biaryl compounds. The electron-deficient nature of the starting material facilitates the key oxidative addition step, making this substrate well-suited for this transformation. Careful consideration of the choice of catalyst, base, and solvent system, along with meticulous experimental technique, is essential for achieving high yields and purity. The protocol and insights provided in this application note serve as a robust starting point for researchers and drug development professionals engaged in the synthesis of complex molecular targets.

References

-

Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Wikipedia. (2023, December 19). Suzuki reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

- Couto, I., et al. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

The Royal Society of Chemistry. (2023, September 27). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Retrieved from [Link]

-

Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

-

YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]

-

Reddit. (2019, December 8). How resistant are Suzuki couplings to nitro groups? r/chemhelp. Retrieved from [Link]

-

MDPI. (n.d.). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]

Sources

- 1. reddit.com [reddit.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Yoneda Labs [yonedalabs.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

reaction conditions for nucleophilic aromatic substitution of 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene

An Application Guide to the Regioselective Nucleophilic Aromatic Substitution of 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene

Introduction

Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction in modern organic synthesis, enabling the construction of complex aryl ethers, amines, and thioethers that are prevalent in pharmaceuticals, agrochemicals, and materials science.[1][2] The reaction's efficacy hinges on the electronic activation of an aromatic ring by potent electron-withdrawing groups, which facilitates the addition of a nucleophile and subsequent displacement of a leaving group.

This application note provides an in-depth guide to the SNAr of 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene, a polysubstituted and highly activated aromatic substrate. We will explore the mechanistic principles governing the reaction, analyze the factors that dictate its regioselectivity, and present a detailed, field-proven protocol for its successful execution and optimization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Part 1: Mechanistic Principles & Regioselectivity Analysis

The Addition-Elimination Mechanism

The SNAr reaction does not proceed through a concerted SN2 pathway, which is sterically hindered, nor an SN1 pathway, due to the instability of the aryl cation.[3] Instead, it follows a two-step addition-elimination mechanism.[1][4][5]

-

Nucleophilic Addition (Rate-Determining Step): A nucleophile attacks the electron-deficient carbon atom bearing a leaving group. This initial attack temporarily disrupts the ring's aromaticity, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3][5] The stability of this complex is crucial and is significantly enhanced by the presence of strong electron-withdrawing groups (EWGs) at the ortho and/or para positions relative to the point of attack.[3][6]

-

Elimination: The leaving group departs, taking its bonding electrons, which allows the aromaticity of the ring to be restored, yielding the final substitution product.[4]

Structural Analysis of 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene

The reactivity and regioselectivity of this substrate are governed by the interplay of its substituents:

-

Nitro Group (-NO₂): As a powerful EWG, the nitro group at C3 is the primary activator of the ring. It strongly withdraws electron density through both inductive and resonance effects, making the ring highly electrophilic and stabilizing the negative charge of the Meisenheimer complex.

-

Halogen Leaving Groups (-F, -Br): The substrate possesses two potential leaving groups. In SNAr reactions, the leaving group trend is often the reverse of that seen in aliphatic substitutions (SN1/SN2). The rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond.[6][7] Fluorine's high electronegativity makes the carbon it is attached to more electrophilic and provides superior inductive stabilization for the anionic Meisenheimer intermediate.[8][9][10] Consequently, fluoride is typically a better leaving group than bromide in activated SNAr systems.[6][8][11]

-

Methoxy Group (-OCH₃): The methoxy group at C2 exerts a dual electronic effect. It is electron-withdrawing by induction but electron-donating by resonance. Its position ortho to the bromine and meta to the fluorine will influence the relative stability of the possible intermediates.

Predicted Regioselectivity

Two primary reaction pathways are possible: attack at C1 (displacing bromide) or attack at C5 (displacing fluoride).

-

Attack at C1 (ortho to -NO₂): Nucleophilic attack at the bromine-bearing carbon allows the negative charge of the Meisenheimer complex to be directly delocalized onto the nitro group through resonance, providing significant stabilization.

-

Attack at C5 (meta to -NO₂): When the attack occurs at the fluorine-bearing carbon, the nitro group is in a meta position and cannot directly stabilize the negative charge via resonance. Stabilization is limited to the weaker, through-bond inductive effect.

Despite the superior resonance stabilization for attack at C1, the exceptional ability of fluorine to activate the site of attack and serve as a leaving group in SNAr reactions makes substitution at C5 a highly competitive and often favored pathway. The final regiochemical outcome can be sensitive to the nucleophile, solvent, and temperature, but substitution of the fluoride is the most probable outcome under many standard conditions.

Sources

- 1. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 4. Nucleophilic Aromatic Substitution (NAS) – Mechanism, Examples & FAQs [allen.in]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. wyzant.com [wyzant.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. m.youtube.com [m.youtube.com]

large-scale synthesis of 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene

An Application Note for the Large-Scale Synthesis of 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene

Abstract

This document provides a comprehensive guide for the , a key intermediate in the development of novel pharmaceuticals and agrochemicals. The protocol details a robust and scalable electrophilic nitration of 1-bromo-5-fluoro-2-methoxybenzene. Emphasis is placed on process safety, reaction optimization, and analytical validation to ensure high yield and purity. This guide is intended for researchers, chemists, and process development scientists in the pharmaceutical and chemical industries.

Introduction: Significance of 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene

1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene is a highly functionalized aromatic compound whose strategic arrangement of substituents makes it an exceptionally valuable building block in medicinal chemistry and organic synthesis.[1] The presence of four distinct functional groups—a bromine atom, a fluorine atom, a methoxy group, and a nitro group—offers multiple, orthogonal reaction sites for further chemical modification.

The true value of this intermediate lies in its capacity for controlled, regioselective transformations:

-

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group activates the ring, making the fluorine atom a suitable leaving group for substitution with various nucleophiles.[1]

-

Cross-Coupling Reactions: The bromo-substituent is a classic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of complex carbon-carbon and carbon-heteroatom bonds.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an aniline, which serves as a precursor for the formation of amides, sulfonamides, or diazonium salts, opening another avenue for molecular diversification.

This multi-faceted reactivity allows chemists to efficiently construct diverse molecular libraries and explore structure-activity relationships (SAR) in drug discovery programs.[1]

Synthetic Strategy and Mechanistic Rationale

The most direct and industrially viable route to 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene is the electrophilic aromatic substitution (EAS) nitration of the corresponding precursor, 1-bromo-5-fluoro-2-methoxybenzene.

Regioselectivity: The Role of Directing Groups

The outcome of the nitration is dictated by the electronic effects of the substituents on the benzene ring. The methoxy group (-OCH₃) is a powerful activating, ortho, para-directing group. The bromine (-Br) and fluorine (-F) atoms are deactivating, yet also ortho, para-directing. The strong activating nature of the methoxy group dominates the regiochemistry, directing the incoming electrophile (the nitronium ion, NO₂⁺) primarily to its ortho positions (C3 and C1). Since the C1 position is already occupied by the bromine atom, nitration occurs selectively at the C3 position, yielding the desired product.

Reaction Mechanism: Electrophilic Nitration

The reaction proceeds via a well-established three-step mechanism:

-

Formation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

-

Nucleophilic Attack: The π-electron system of the aromatic ring attacks the nitronium ion. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The stability of this intermediate is enhanced by the electron-donating methoxy group.

-

Deprotonation: A weak base, such as the bisulfate ion (HSO₄⁻) or water, removes a proton from the carbon bearing the nitro group, restoring the ring's aromaticity and forming the final product.

Experimental Protocol: Large-Scale Synthesis

This protocol is designed for a large-scale laboratory or pilot plant setting. All operations should be conducted in a well-ventilated chemical fume hood or an appropriate process reactor.

Materials and Equipment

| Reagent/Material | CAS No. | Formula | Purity | Notes |

| 1-Bromo-5-fluoro-2-methoxybenzene | 96779-37-0 | C₇H₆BrFO | ≥98% | Starting Material |

| Concentrated Sulfuric Acid | 7664-93-9 | H₂SO₄ | 98% | Reagent/Solvent |

| Fuming Nitric Acid | 7697-37-2 | HNO₃ | ≥90% | Nitrating Agent |

| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | ACS Grade | Extraction Solvent |

| Saturated Sodium Bicarbonate | 144-55-8 | NaHCO₃ | - | Aqueous, for neutralization |

| Saturated Sodium Chloride (Brine) | 7647-14-5 | NaCl | - | Aqueous, for washing |

| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | ACS Grade | Drying Agent |

| Ice | 7732-18-5 | H₂O | - | For quenching |

Equipment:

-

10 L jacketed glass reactor with overhead mechanical stirrer, temperature probe, and nitrogen inlet.

-

Pressure-equalizing dropping funnel (2 L).

-

Chiller/circulator for reactor temperature control.

-

Large separatory funnel (20 L) or extraction vessel.

-

Rotary evaporator with a large-capacity flask.

-

Appropriate personal protective equipment (PPE): acid-resistant gloves, chemical splash goggles, face shield, and a chemically resistant apron or lab coat.[2][3]

Step-by-Step Synthesis Procedure

-

Reactor Preparation and Charging:

-

Ensure the 10 L reactor is clean and completely dry.

-

Under a nitrogen atmosphere, charge the reactor with 1-Bromo-5-fluoro-2-methoxybenzene (1.00 kg, 4.52 mol).

-

Begin stirring and add concentrated sulfuric acid (3.0 L) slowly. A slight exotherm may be observed.

-

-

Cooling:

-

Cool the reactor contents to 0-5 °C using the chiller/circulator. Maintain this temperature range during the addition of the nitrating agent. This is a critical step to control the reaction rate and prevent side reactions or a thermal runaway.

-

-

Addition of Nitrating Agent:

-

In a separate, dry vessel, carefully prepare the nitrating mixture by slowly adding fuming nitric acid (240 mL, 5.43 mol, 1.2 equiv) to concentrated sulfuric acid (720 mL) while cooling in an ice bath.

-

Transfer this nitrating mixture to the pressure-equalizing dropping funnel.

-

Add the nitrating mixture dropwise to the stirred solution in the reactor over approximately 2-3 hours. Crucially, ensure the internal temperature does not exceed 10 °C. [4]

-

-

Reaction and Monitoring:

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1 hour.

-

The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

-

Work-up and Quenching:

-

In a separate large vessel (e.g., a 50 L container), prepare a mixture of ice and water (20 kg).

-

With extreme caution and slow addition , transfer the reaction mixture onto the ice water with vigorous stirring. This quenching process is highly exothermic.

-

A precipitate (the crude product) should form. Stir the slurry for 30 minutes to ensure complete precipitation.

-

-

Extraction and Neutralization:

-

Transfer the slurry to a large separatory funnel or extraction vessel.

-

Extract the product with ethyl acetate (3 x 4 L).

-

Combine the organic layers and wash sequentially with:

-

Water (2 x 3 L)

-

Saturated sodium bicarbonate solution (2 x 3 L) until effervescence ceases, to neutralize residual acid.

-

Brine (1 x 3 L) to break any emulsions and remove excess water.

-

-

-

Drying and Solvent Removal:

-

Dry the organic phase over anhydrous sodium sulfate (approx. 500 g), stir for 30 minutes, and then filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.

-

Purification

-

The crude product can be purified by recrystallization. A common solvent system is ethanol or isopropanol.

-

Dissolve the crude solid in a minimum amount of hot solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Workflow Visualization

Caption: Workflow for the .

Data Summary and Analytical Characterization

Stoichiometry Table

| Compound | MW ( g/mol ) | Amount | Moles (mol) | Equivalents |

| 1-Bromo-5-fluoro-2-methoxybenzene | 221.04 | 1.00 kg | 4.52 | 1.0 |

| Fuming Nitric Acid (90%) | 63.01 | 240 mL | 5.43 | 1.2 |

| Concentrated Sulfuric Acid | 98.08 | 3.72 L | - | Solvent/Catalyst |

Expected Results

| Parameter | Value |

| Product MW | 266.04 g/mol |

| Theoretical Yield | 1.20 kg |

| Expected Actual Yield | 85-95% |

| Appearance | Yellowish to off-white solid |

| Purity (Post-Recrystallization) | >99% (by HPLC) |

Characterization Methods

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H NMR: Protons on the aromatic ring will show characteristic chemical shifts and coupling patterns influenced by the surrounding substituents.

-

¹³C NMR: The number of signals will correspond to the number of unique carbon atoms in the molecule.

-

¹⁹F NMR: A singlet is expected for the single fluorine atom.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ and an [M+2]⁺ peak of similar intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom.

-

HPLC: Used to determine the final purity of the product against a reference standard.

Environment, Health, and Safety (EHS) Considerations

Strict adherence to safety protocols is mandatory when performing this synthesis.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a face shield, safety goggles, and acid-resistant gloves and clothing.[2]

-

Handling Strong Acids: Concentrated sulfuric and nitric acids are extremely corrosive and are strong oxidizing agents.[5] They can cause severe burns upon contact. Always handle them in a chemical fume hood. The preparation of the nitrating mixture is highly exothermic and must be done with cooling.

-

Exothermic Reaction: The nitration reaction is highly exothermic. Strict temperature control is essential to prevent a thermal runaway, which could lead to a dangerous increase in pressure and temperature.[5]

-

Quenching: The quenching of the reaction mixture in ice water is also highly exothermic. The addition must be slow and controlled to manage heat generation.

-

Waste Disposal: Aqueous acidic waste must be carefully neutralized with a base (e.g., sodium carbonate or sodium hydroxide) before disposal. Organic solvent waste should be collected in appropriately labeled containers for hazardous waste disposal.

References

-

PubChem. (n.d.). 1-Bromo-3-methoxy-5-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-1-fluoro-3-methyl-2-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). EP2266961B1 - Process for the synthesis of organic compounds.

- Google Patents. (n.d.). WO 2025/109026 A1 - Process for the preparation of 4-fluoro-3-methoxyaniline.

-

PrepChem.com. (n.d.). Preparation of 1-bromo-3-nitrobenzene. Retrieved from [Link]

-

The Royal Society of Chemistry. (2018). Supporting Information: Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. Retrieved from [Link]

-

MDPI. (n.d.). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-3-fluoro-5-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-bromo-3-fluoro-2-methoxy-5-nitrobenzene. Retrieved from [Link]

Sources

- 1. China Intermediates 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 2. echemi.com [echemi.com]

- 3. fishersci.com [fishersci.com]

- 4. 1-broMo-5-fluoro-2-Methyl-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

Application Note: Monitoring 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene Reactions by TLC

Introduction & Scope

This Application Note provides a comprehensive guide for monitoring the chemical transformations of 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene (referred to herein as BFMNB ) using Thin Layer Chromatography (TLC).

BFMNB is a highly functionalized aromatic intermediate often employed in the synthesis of kinase inhibitors and active pharmaceutical ingredients (APIs). Its reactivity profile is defined by four distinct functional handles:

-

Nitro group (-NO₂): Susceptible to reduction (to aniline).

-

Aryl Fluoride (-F): Activated for Nucleophilic Aromatic Substitution (SNAr).

-

Aryl Bromide (-Br): Site for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

-

Methoxy group (-OMe): Potential for demethylation to a phenol.

Effective monitoring requires distinguishing BFMNB from its potential derivatives based on subtle polarity shifts. This guide details solvent selection, visualization chemistry, and decision-making logic to ensure process control.

Physicochemical Analysis & Chromatographic Behavior[1][2][3][4][5][6][7]

To design a robust TLC method, one must understand the polarity vectors of the molecule.

-

Stationary Phase: Silica Gel 60 F254 (Standard).

-

Substrate Polarity (BFMNB): Moderate-Low. The electron-withdrawing nitro and halogen groups reduce basicity. The methoxy group adds slight polarity but is capped.

-

Predicted R_f Shifts:

| Reaction Type | Transformation | Polarity Change | R_f Shift (vs. SM) |

| Reduction | -NO₂ | Drastic Increase (H-bonding donor) | Lower (Significant drop) |

| SNAr | -F | Increase (Depends on nucleophile) | Lower (Usually) |

| Coupling | -Br | Variable (Depends on partner) | Variable (Often Lower) |

| Demethylation | -OMe | Increase (Acidic proton) | Lower (May tail without acid) |

Method Development & Solvent Systems

Mobile Phase Optimization

For BFMNB, a binary solvent system is recommended.[1] The presence of the basic nitrogen (if reduced) or acidic phenol (if demethylated) may require modifiers.

-

Standard System: Hexanes / Ethyl Acetate (Hex/EtOAc) .[1][2]

-

Start: 80:20 (v/v).

-

Target R_f: 0.3 – 0.5 for the Starting Material (SM).

-

-

Alternative (For better selectivity): Toluene / Ethyl Acetate .[3]

-

Toluene interacts via

-

-

-

For Amine Products (Reduction Monitoring):

-

Add 1% Triethylamine (TEA) or NH₄OH to the eluent to prevent "tailing" of the amine product.

-

Visualization Strategies

BFMNB is UV-active, but chemical staining provides chemical specificity.

-

Primary: UV Light (254 nm) .[1] The nitro-benzene chromophore quenches fluorescence strongly (dark spot on green background).

-

Secondary (Specific): Tin(II) Chloride /

-Naphthol Stain .-

Mechanism: Reduces -NO₂ to -NH₂ in situ, then diazotizes and couples to form a red azo dye.[4]

-

Utility: Confirms presence of unreacted nitro group.

-

-

Tertiary (General): KMnO₄ (Alkaline) .

-

Utility: Oxidizes benzylic positions or other susceptible groups; useful for checking general purity.

-

Experimental Protocols

Protocol A: Standard Reaction Monitoring (The "3-Lane" Method)

Objective: To eliminate variables caused by solvent front irregularities or concentration differences.

-

Plate Preparation: Cut a silica plate (approx. 2 cm x 5 cm). Mark a baseline 1 cm from the bottom with a soft pencil.

-

Spotting:

-

Lane 1 (SM): Dissolve ~1 mg of pure BFMNB in 0.5 mL EtOAc. Spot 1 µL.

-

Lane 2 (Co-Spot): Spot 1 µL of SM solution overlaid with 1 µL of the reaction mixture (Rxn).

-

Lane 3 (Rxn): Take a 10 µL aliquot from the reactor. Quench/dilute in 100 µL EtOAc (mini-workup). Spot 1 µL.

-

-

Elution: Place in a saturated chamber (Hex/EtOAc 4:1). Run until solvent front is 1 cm from top.

-

Analysis:

-

Complete Conversion: Lane 1 spot is visible; Lane 3 shows NO spot at SM height.

-

Stalled Reaction: Lane 3 shows significant spot at SM height.

-

Co-Elution Check: If Lane 3 looks like a single spot but Lane 2 (Co-spot) shows a "dumbbell" or figure-8 shape, the product and SM are co-eluting. Change solvent system (try Toluene).

-

Protocol B: Visualization of Nitro Groups (Bratton-Marshall Variant)

Objective: Specific detection of the nitro moiety in BFMNB.

-

Elute the TLC plate as normal and dry with a heat gun.

-

Spray 1: 5% SnCl₂ in 10% HCl (aq).

-

Heat: Warm plate gently (~100°C) for 2-3 mins. (Reduces NO₂

NH₂). -

Spray 2: 1% NaNO₂ (aq). (Diazotizes the amine).[4]

-

Spray 3: 1%

-Naphthol in 10% NaOH. -

Result: BFMNB (and any nitro-containing byproduct) appears as a deep orange-red spot .

Decision Logic & Troubleshooting

Workflow Visualization

The following diagram illustrates the logical flow for monitoring the reaction progress.